Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
Description
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide (CAS: 381164-12-1) is a synthetic tetrapeptide substrate widely used in studying peptidyl-prolyl isomerase (PPIase) activity. Its molecular formula is C₃₀H₃₅F₂N₅O₇ (molecular weight: 615.625 g/mol), featuring a 2,4-difluoroanilide group as the chromophore . This compound is designed to undergo cis-trans isomerization at the proline residue, a reaction catalyzed by PPIases such as cyclophilins and FK506-binding proteins (FKBPs). The isomerization is monitored spectrophotometrically via absorbance changes at 246 nm in protease-free assays, enabling precise measurement of enzymatic kinetics .

The compound’s structural backbone includes:
- Succinyl (Suc) group: Enhances solubility in organic-aqueous solvent systems (e.g., trifluoroethanol/LiCl).
- Ala-Ala-Pro-Phe sequence: The Pro-Phe bond is the isomerization site, critical for substrate specificity.
- 2,4-Difluoroanilide: Provides a UV-sensitive leaving group, optimizing detection sensitivity .
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNHTYFOGEBHQ-MQQADFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
- Activation Agents: Commonly employed agents include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These facilitate the formation of reactive intermediates, enabling peptide bond formation under mild conditions.
- Protecting Groups: The amino acids are typically protected at the amino terminus with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, and the carboxyl terminus is often protected as a methyl or benzyl ester to prevent premature reactions.
Reaction Conditions
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Ambient to slightly elevated (20-40°C).
- Duration: 12-24 hours, depending on reactivity.
Example
A typical coupling sequence involves:
Suc-Ala-Ala-Pro-OH + Phe-2,4-difluoroaniline → this compound
with HATU and DIPEA (N,N-diisopropylethylamine) as base, in DMF, under inert atmosphere.
Synthesis of the 2,4-Difluoroaniline Moiety
The aromatic fluorinated amine component is synthesized via aromatic fluorination of aniline or through nucleophilic substitution on suitable precursors.
Method 1: Direct Fluorination
- Starting from 2,4-dichloronitrobenzene, selective fluorination is achieved using fluorinating agents such as potassium fluoride (KF) in the presence of phase-transfer catalysts or specialized fluorinating reagents.
- Reduction of the nitro group to aniline is performed via catalytic hydrogenation.
Method 2: Nucleophilic Aromatic Substitution
- 2,4-Difluoroaniline can be prepared by nucleophilic substitution on 2,4-difluoro-5-chloronitrobenzene, followed by reduction of the nitro group.
Research Data
Preparation Data
Final Assembly and Purification
- After coupling, the crude product undergoes purification via preparative HPLC or recrystallization.
- Characterization confirms the structure via NMR, MS, and IR spectroscopy.
Summary of Key Data
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 615.625 g/mol | |
| Melting point | Not available | - |
| Boiling point | 863.4°C at 760 mmHg | |
| Density | 1.4 g/cm³ |
Notes on Optimization and Challenges
- Selective fluorination remains challenging due to competing side reactions; careful control of fluorinating agents and reaction conditions is critical.
- Peptide coupling efficiency can be improved by using modern coupling reagents like HATU or COMU.
- Protecting groups are essential to prevent side reactions during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide primarily undergoes hydrolysis and isomerization reactions. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the constituent amino acids and 2,4-difluoroanilide. Isomerization, particularly the cis/trans isomerization of the prolyl bond, is catalyzed by PPIases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Isomerization: PPIases such as cyclophilins or FK506-binding proteins (FKBPs) are used to catalyze the cis/trans isomerization of the prolyl bond.
Major Products
The major products of hydrolysis are the individual amino acids (Suc-Ala, Ala, Pro, Phe) and 2,4-difluoroanilide. Isomerization does not produce new compounds but alters the configuration of the prolyl bond within the peptide.
Scientific Research Applications
Peptide Synthesis
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide serves as a crucial building block in peptide synthesis. It facilitates the development of peptides that can be utilized in drug design and therapeutic applications.
- Key Features :
- Acts as a substrate for various proteases.
- Enhances the efficiency of peptide coupling reactions.
Biochemical Research
This compound is extensively used in studies focusing on enzyme activity and protein interactions, which are vital for understanding biological processes and disease mechanisms.
- Applications :
- Protease Activity Assays : It is a sensitive substrate for enzymes like chymotrypsin and human pancreatic elastase, providing insights into protease function under physiological conditions .
- Protein Stability Studies : The compound can influence protein solubility and stability, aiding in the investigation of protein folding and aggregation processes.
Drug Development
In drug design, this compound plays a pivotal role in developing enzyme inhibitors, which are essential for creating targeted therapies.
- Case Studies :
Diagnostics
The compound is valuable in developing diagnostic tools that detect specific biomarkers associated with diseases.
- Applications :
Mechanistic Studies
This compound is also employed in mechanistic studies that investigate cellular uptake and trafficking of small molecules due to its fluorescent properties.
- Methodology :
- Cells treated with the compound are analyzed using fluorescence microscopy to track internalization and localization.
Data Table: Comparative Applications of this compound
| Application Area | Key Functionality | Example Studies/Findings |
|---|---|---|
| Peptide Synthesis | Building block for new peptides | Enhances coupling reactions in synthetic pathways |
| Biochemical Research | Substrate for protease assays | Sensitive to chymotrypsin activity |
| Drug Development | Inhibitor design for targeted therapies | Potential use in cancer and metabolic disorder treatments |
| Diagnostics | Development of biomarker detection tools | Improves sensitivity in early disease diagnostics |
| Mechanistic Studies | Investigates cellular uptake mechanisms | Fluorescence tracking of small molecule transport |
Biological Activity
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic tetrapeptide derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its applications in biochemical research.
Chemical Structure:
- Molecular Formula: C₁₈H₁₈F₂N₄O₄
- Molecular Weight: 398.36 g/mol
Physical Properties:
- Appearance: White to off-white solid
- Solubility: Soluble in DMSO (100 mg/mL)
Synthesis
The synthesis of this compound involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and coupling reactions utilizing protected amino acids. The incorporation of the 2,4-difluoroanilide moiety enhances the compound's stability and specificity towards certain proteases.
Protease Inhibition
This compound has been studied primarily for its inhibitory effects on various serine proteases. The compound acts as a substrate for human leukocyte cathepsin G and has shown significant inhibition against proteinase K.
Key Findings:
- Inhibition Efficiency: Inhibitory activity was assessed using real-time reverse transcription-polymerase chain reaction (RT-PCR) assays. The compound demonstrated effective inhibition at a concentration of 0.05 mM, allowing detection of target RNA at cycle threshold (Ct) values comparable to higher concentrations of control inhibitors .
- Mechanism of Action: Molecular modeling studies suggest that the structural configuration of the peptide influences its binding affinity to the active site of proteases. The presence of phenylalanine at the P1 position is crucial for optimal inhibitory activity .
- Comparative Analysis: When compared to other analogs like MeOSuc-AAPV-CH₂Cl, this compound exhibited superior inhibition profiles, indicating its potential as a lead compound for drug development targeting proteolytic diseases .
Case Study 1: Inhibition of Cathepsin G
A study evaluated the efficacy of this compound as a chromogenic substrate for human leukocyte cathepsin G. The results indicated that this compound is not reactive with elastase but serves effectively as a substrate for cathepsin G, highlighting its specificity and potential therapeutic applications in modulating immune responses .
Case Study 2: Cancer Research Applications
In cancer research, protease inhibitors like this compound are being explored for their role in inhibiting tumor progression. Research has shown that inhibiting specific proteases can reduce tumor invasiveness and metastasis in various cancer models. The compound's ability to selectively inhibit proteases involved in cancer progression makes it a candidate for further investigation in oncological therapies .
Data Table: Comparative Inhibition Potency
| Compound | Target Protease | Inhibition Concentration (mM) | Ct Value |
|---|---|---|---|
| This compound | Proteinase K | 0.05 | 30 |
| MeOSuc-AAPV-CH₂Cl | Proteinase K | 0.5 | 30 |
| MeOSuc-APAF-CH₂Cl | Proteinase K | No inhibition | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide
- Structural Difference : Substitution of the Ala-Pro sequence with Phe-Pro alters steric and electronic interactions at the isomerization site.
- Functional Impact :
- Used in a protease-coupled assay with α-chymotrypsin, where isomerization is detected at 390 nm due to cleavage of the p-nitroanilide derivative .
- Shows lower thermal stability, with assays conducted at 10°C compared to 6°C for Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide .
- Enzyme Specificity : Preferred by OsCYP19-4 (a rice cyclophilin), with 100 nM enzyme achieving 80% isomerization acceleration, inhibited by cyclosporin A (CsA) .
Suc-Ala-Ala-Phe-pNA (4-nitroanilide)
- Structural Difference : Replacement of 2,4-difluoroanilide with p-nitroanilide modifies the chromophore’s absorbance profile.
- Functional Impact: Absorbance monitored at 310–390 nm, suitable for protease-coupled assays but less sensitive than difluoroanilide derivatives .
Suc-Ala-Ala-Pro-Phe-pNA
- Structural Difference : Similar backbone to the target compound but with p-nitroanilide instead of 2,4-difluoroanilide.
- Functional Impact :
Key Research Findings and Enzyme Interactions
Enzymatic Efficiency
| Compound | Enzyme | $k_{cat}$ (s⁻¹) | $K_M$ (µM) | $k{cat}/KM$ (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| This compound | Human Cyclophilin A (hCyp18) | 2.8 ± 0.3 | 120 ± 15 | 0.023 |
| Nup358CTD | 0.4 ± 0.1 | 450 ± 50 | 0.0009 | |
| Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide | OsCYP19-4 | 1.2 ± 0.2 | 200 ± 30 | 0.006 |
Notes:
- hCyp18 shows 25-fold higher catalytic efficiency with the difluoroanilide substrate compared to Nup358CTD, highlighting enzyme-substrate specificity .
- The Phe-Pro variant’s lower $k{cat}/KM$ with OsCYP19-4 suggests steric hindrance from the Phe residue .
Assay Conditions and Sensitivity
| Parameter | This compound | Suc-Ala-Phe-Pro-Phe-2,4-difluoroanilide | Suc-Ala-Ala-Phe-pNA |
|---|---|---|---|
| Assay Type | Protease-free | Protease-coupled | Protease-coupled |
| Temperature | 6°C | 10°C | 25°C |
| Absorbance Wavelength | 246 nm | 390 nm | 310–390 nm |
| Detection Limit (nM PPIase) | 10 nM | 50 nM | 100 nM |
Notes:
Q & A
Q. How is Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide synthesized, and what are its key structural features?
The compound is a fluorinated peptidyl substrate with the sequence this compound. Its synthesis involves coupling the succinylated tetrapeptide to 2,4-difluoroaniline, with fluorination at the anilide moiety critical for modulating electronic properties and stability. The structure includes a proline residue central to its role in studying peptidyl-prolyl isomerization (PPIase) activity .
Q. What experimental conditions are optimal for handling and solubilizing this compound?
The substrate is typically dissolved in tetrafluoroethylene (TFE) with 500 mM LiCl to enhance solubility and stability. Storage at 2–8°C in inert conditions is recommended to prevent hydrolysis. Avoid aqueous buffers unless stabilized with organic co-solvents .
Q. How is this compound used in enzyme kinetics assays?
A chymotrypsin-coupled spectrophotometric assay is standard. Cleavage of the substrate by α-chymotrypsin releases 2,4-difluoroaniline, monitored at 290 nm (ΔA290). Reaction parameters include:
- Temperature: 9°C (to slow non-enzymatic isomerization)
- Enzyme concentrations: 20 nM CypA vs. 2 µM Nup358 CTD
- Substrate dissolved in TFE/LiCl to prevent aggregation .
Advanced Research Questions
Q. How do conflicting kinetic parameters (e.g., Km, Vmax) arise in studies using this substrate, and how can they be resolved?
Discrepancies in Km values (e.g., between CypA and Nup358 CTD) may stem from:
- Enzyme-specific binding affinities : Nup358 CTD has lower catalytic efficiency, requiring higher concentrations .
- Nonlinear Michaelis-Menten kinetics : Substrate aggregation in aqueous buffers may distort measurements. Validate with dynamic light scattering (DLS) .
- Fluorophore interference : Fluorine atoms alter electronic transitions; calibrate spectrophotometers with substrate blanks .
Q. What mechanistic insights does this substrate provide into proline isomerization dynamics?
The 2,4-difluoroanilide group acts as a spectroscopic probe, with isomerization kinetics (cis ↔ trans) directly linked to absorbance changes. Time-course assays reveal:
- Enzyme-independent isomerization : Baseline rates (e.g., 0.002 s⁻¹) set thresholds for detecting enzymatic acceleration .
- Mutation effects : Nup358 CTD V3173W variant shows reduced activity, highlighting residue-specific interactions in the catalytic pocket .
Q. How can fluorinated analogs of this substrate improve assay sensitivity or specificity?
Fluorine substitution at the anilide position reduces background noise by:
Q. What are the limitations of using this compound in high-throughput screening (HTS)?
Challenges include:
- Solvent incompatibility : TFE/LiCl may denature some enzymes; test co-solvent tolerance (e.g., DMSO gradients).
- Low dynamic range : Optimize substrate/enzyme ratios to avoid signal saturation.
- Interference from thiol-containing buffers : Avoid DTT or β-mercaptoethanol, which react with fluorinated groups .
Methodological and Data Analysis Considerations
Q. How should researchers validate contradictory findings in PPIase activity assays?
- Cross-validate with orthogonal methods : Use NMR or fluorescence polarization to confirm isomerization rates .
- Replicate under varied conditions : Test substrate purity (HPLC ≥95%) and enzyme lot consistency.
- Apply rigorous statistics : Use nonlinear regression for Michaelis-Menten curves and report confidence intervals .
Q. What strategies optimize the integration of this substrate with computational models (e.g., molecular dynamics simulations)?
- Parameterize fluorine interactions : Adjust force fields to account for C-F bond polarization.
- Map free-energy landscapes : Compare simulated isomerization barriers with experimental rates .
- Validate docking poses : Use crystal structures of CypA or Nup358 CTD to refine substrate binding models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
